molecular formula C17H17FN4O3 B2972101 N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide CAS No. 2380166-57-2

N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide

Cat. No. B2972101
CAS RN: 2380166-57-2
M. Wt: 344.346
InChI Key: IJWCWTPIIYUZSM-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide is not fully understood. However, it has been suggested that it may act as an inhibitor of various enzymes and receptors involved in disease pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the dopamine D2 receptor, a target for the treatment of schizophrenia.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. However, further studies are needed to fully understand its effects and potential applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have good solubility and stability, making it suitable for use in various assays. However, one limitation is its relatively high cost and limited availability, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action and potential targets for drug development. Additionally, studies on its pharmacokinetics and toxicity are needed to assess its safety and efficacy.

Synthesis Methods

The synthesis of N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has been achieved using different methods, including the use of piperazine, 4-fluoroaniline, and 2-methoxypyridine-4-carboxylic acid. The reaction involves coupling the amine and carboxylic acid groups through an amide bond, followed by the addition of the fluorine atom to the phenyl group. The resulting compound is a white solid that can be purified using various techniques, such as recrystallization or chromatography.

Scientific Research Applications

N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c1-25-15-10-14(6-7-19-15)22-9-8-21(11-16(22)23)17(24)20-13-4-2-12(18)3-5-13/h2-7,10H,8-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWCWTPIIYUZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide

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